D-ALDOSTERONE 21-ACETATE
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Overview
Description
D-ALDOSTERONE 21-ACETATE is a derivative of aldosterone, a vital mineralocorticoid hormone produced by the adrenal cortex. This compound is known for its role in regulating electrolyte and water balance in the body. This compound is an acetylated form of aldosterone, which means it has undergone a chemical modification where an acetyl group is added to the molecule. This modification can influence the compound’s stability, solubility, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aldosterone, monoacetate typically involves the acetylation of aldosterone. This process can be achieved by reacting aldosterone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the sensitive steroid structure. The product is then purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure the desired compound is obtained .
Industrial Production Methods: Industrial production of aldosterone, monoacetate follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving multiple stages of chromatography to achieve high purity levels. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions: D-ALDOSTERONE 21-ACETATE can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate the parent aldosterone molecule. Oxidation reactions can modify the steroid backbone, while reduction reactions can alter the functional groups attached to the molecule.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of aldosterone, monoacetate yields aldosterone, while oxidation can produce various oxidized derivatives of the steroid structure.
Scientific Research Applications
D-ALDOSTERONE 21-ACETATE has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying steroid chemistry and for developing analytical methods. In biology and medicine, aldosterone, monoacetate is used to investigate the role of mineralocorticoids in physiological processes and diseases. It is also employed in studies related to cardiovascular health, kidney function, and electrolyte balance .
Mechanism of Action
The mechanism of action of aldosterone, monoacetate involves its interaction with mineralocorticoid receptors (MR) in target tissues. Upon binding to MR, the compound activates the receptor, leading to changes in gene expression that regulate electrolyte and water balance. This includes increasing the reabsorption of sodium and water in the kidneys while promoting the excretion of potassium. The molecular pathways involved include the activation of sodium-potassium ATPase pumps and the modulation of ion channels in renal tubular cells .
Comparison with Similar Compounds
- Aldosterone-18-monoacetate
- Aldosterone-21-monoacetate
- Aldosterone-20-monoacetate
These compounds are studied for their potential therapeutic applications and their role in understanding the biological functions of mineralocorticoids.
Properties
CAS No. |
297-91-6 |
---|---|
Molecular Formula |
C23H30O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-13(25)29-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24/h9,12,16-19,21,27H,3-8,10-11H2,1-2H3/t16-,17-,18+,19-,21+,22-,23+/m0/s1 |
InChI Key |
HCJKXXMOOMBBPY-IEJDVFFQSA-N |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=O |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C=O |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=O |
Key on ui other cas no. |
29591-89-7 297-91-6 |
Synonyms |
aldosterone-21-acetate aldosterone-21-acetate, (+-)-isome |
Origin of Product |
United States |
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